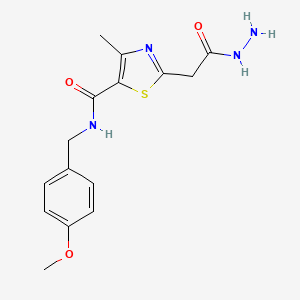

![molecular formula C28H39N3O2S B2449236 2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine CAS No. 860789-49-7](/img/structure/B2449236.png)

2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Homobivalent Quinazolinimines as Cholinesterase Inhibitors

- Inhibitory Activities : Homobivalent dimers of quinazolinimines exhibit significant inhibitory activities against cholinesterases. These compounds have shown over 100-fold increase in inhibitory activities compared to related monomeric compounds, making them potent low-nanomolar inhibitors (Decker, 2006).

Cytotoxic Effect on Human Leukemia Cells

- Selective Cytotoxicity : Synthesized quinazolinimines, including a family of six new compounds, displayed significant cytotoxic effects, particularly on Human Promyelocytic Leukemia cells (HL60). These compounds induce apoptotic cell death, suggesting their potential as antineoplastic agents (Becerra et al., 2017).

Anticonvulsant Agents

- Anticonvulsant Activity : Certain derivatives of quinazolinimines have been evaluated for their anticonvulsant activity against various induced seizures in mice. These studies indicate that specific quinazolinimine derivatives could be potential agents for treating convulsions (Das et al., 2014).

Anti-Monoamine Oxidase and Antitumor Activity

- Biological Activity : Synthesized quinazolinimine derivatives exhibited high anti-monoamine oxidase and antitumor activities. This suggests their possible application in treating conditions associated with monoamine oxidase, such as depression, and certain types of cancer (Markosyan et al., 2015).

Antimalarial Drug Lead

- Antimalarial Activity : A series of 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity. One particular compound, SSJ-717, has shown promising results as an antimalarial drug lead (Mizukawa et al., 2021).

Antiviral Activities

- Antiviral Effectiveness : Certain quinazolinimine derivatives have shown significant antiviral activity against DNA- and RNA-viruses, such as influenza A virus, suggesting their potential use in antiviral treatments (Gütschow et al., 1995).

Antibacterial and Antifungal Activity

- Antimicrobial Properties : Novel quinazolinimine analogs have been shown to possess significant antibacterial and antifungal activities. These findings highlight the potential of these compounds in treating various microbial infections (Anisetti et al., 2012).

Eigenschaften

IUPAC Name |

6,7-dimethoxy-3-octyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]quinazolin-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O2S/c1-7-8-9-10-11-12-13-31-27(29)22-16-25(32-5)26(33-6)17-24(22)30-28(31)34-18-23-20(3)14-19(2)15-21(23)4/h14-17,29H,7-13,18H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPDAMGIZDSVQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=C(C=C(C=C3C)C)C)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2449153.png)

![ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2449154.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2449161.png)

![tert-Butyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2449167.png)

![1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2449172.png)

![3-(2-chlorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449174.png)